Nilvadipine - 75530-68-6

Nilvadipine

Catalog Number: EVT-277131
CAS Number: 75530-68-6
Molecular Formula: C19H19N3O6
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nilvadipine is a synthetic organic compound classified as a dihydropyridine calcium channel blocker. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It serves as a valuable tool in scientific research, particularly in studies related to cardiovascular function, Alzheimer's disease, and ocular circulation. [, , , , , , , ]

Nicardipine

Relevance: Nicardipine is frequently included in comparative studies alongside nilvadipine, primarily due to their shared dihydropyridine structure and mechanism of action as calcium channel blockers. While both effectively reduce blood pressure, nilvadipine generally demonstrates a greater potency and a longer duration of action in various experimental settings. [, , , ]

Diltiazem

Relevance: Diltiazem serves as a representative of a different class of calcium channel blockers in studies comparing its effects to nilvadipine. Although both compounds ultimately reduce blood pressure, they differ in their selectivity for vascular versus cardiac tissue. [] Diltiazem's action on cardiac muscle makes it suitable for treating certain arrhythmias, whereas nilvadipine's higher vascular selectivity makes it preferable for hypertension. [, ]

Classification
  • Type: Small molecule
  • Chemical Formula: C₁₉H₁₉N₃O₆
  • Molecular Weight: 385.37 g/mol
  • DrugBank Accession Number: DB06712
  • Synonyms: Nilvadipino, Nilvadipinum, CL 287,389
Synthesis Analysis

The synthesis of nilvadipine involves several key steps, utilizing various chemical reactions to construct its complex structure. The primary synthetic route includes:

  1. Knoevenagel Condensation: The reaction begins with the condensation of 4-dimethoxy methyl acetoacetate and m-nitrobenzaldehyde in the presence of a catalyst such as piperidine. This step yields an intermediate compound that is crucial for further transformations.
  2. Cyclization and Hydrolysis: The intermediate undergoes cyclization with isopropyl 3-aminocrotonate, followed by hydrolysis in an acidic environment to generate another intermediate.
  3. Formation of Dihydropyridine Core: The reaction continues with hydroxylamine hydrochloride and alkali to form a key dihydropyridine structure.
  4. Dehydration: Finally, dehydration under alkaline conditions leads to the formation of nilvadipine .

This method is noted for its simplicity, low cost, and high yield, making it suitable for large-scale production.

Molecular Structure Analysis

Nilvadipine features a complex molecular structure characterized by:

  • A dihydropyridine core, which is essential for its activity as a calcium channel blocker.
  • Multiple functional groups including:
    • A cyano group (-C≡N)
    • Two carboxylate groups (-COO)
    • A nitrophenyl substituent that enhances its pharmacological properties.

The IUPAC name for nilvadipine is 3-methyl 5-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, indicating the specific arrangement and types of atoms within the molecule .

Structural Data

  • InChI Key: FAIIFDPAEUKBEP-UHFFFAOYSA-N
  • SMILES Representation: COC(=O)C1=C(NC(C)=C(C1C1=CC(=CC=C1)N+=O)C(=O)OC(C)C)C#N
Chemical Reactions Analysis

Nilvadipine participates in several significant chemical reactions:

  1. Knoevenagel Reaction: This reaction forms the basis for constructing the carbon skeleton of nilvadipine by forming a double bond between carbon atoms.
  2. Cyclization Reactions: These reactions are crucial for forming the dihydropyridine ring structure.
  3. Hydrolysis Reactions: These reactions convert intermediates into more reactive forms necessary for subsequent steps.
  4. Dehydration Reactions: Essential for finalizing the molecular structure and enhancing stability .
Mechanism of Action

Nilvadipine exerts its pharmacological effects through the inhibition of calcium influx into smooth muscle cells and myocardial cells via voltage-sensitive calcium channels. The mechanism can be summarized as follows:

  1. Calcium Channel Blockade: Nilvadipine binds to L-type calcium channels, preventing calcium ions from entering cells.
  2. Vasodilation: The reduction in intracellular calcium concentration leads to relaxation of vascular smooth muscle, resulting in vasodilation.
  3. Decreased Blood Pressure: This vasodilation effect lowers systemic vascular resistance and blood pressure while improving myocardial oxygen supply .

This mechanism makes nilvadipine effective in treating conditions such as hypertension and angina.

Physical and Chemical Properties Analysis

Nilvadipine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data

  • Melting Point: Approximately 150 °C
  • pKa Values: Reflects its acidic properties due to carboxylic acid groups.

These properties are crucial for its formulation as a pharmaceutical agent.

Applications

Nilvadipine is primarily used in clinical settings for:

  1. Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  2. Angina Treatment: It alleviates symptoms associated with Prinzmetal's angina by preventing coronary artery spasms.
  3. Research Applications: Investigated for potential benefits in other cardiovascular disorders due to its vasodilatory effects .
Molecular Mechanisms of Action

Calcium Channel Modulation Dynamics

Nilvadipine (C₁₉H₁₉N₃O₆) is a dihydropyridine (DHP) class L-type voltage-gated calcium channel (VGCC) blocker. It exerts high-affinity blockade of calcium influx into vascular smooth muscle and neurons, promoting vasodilation and modulating neuronal excitability. Compared to first-generation DHPs like nifedipine, nilvadipine exhibits 9-10-fold greater vascular selectivity (vascular/cardiac potency ratio = 251) and minimal cardiodepressive effects [9]. Its high lipid solubility enhances blood-brain barrier penetration, enabling significant central nervous system activity [5] [8].

A critical molecular distinction is nilvadipine's differential modulation of Cav1.2 (L-type) and Cav1.3 (neurotransmitter-coupled) calcium channels. Research demonstrates that amino acid residues in transmembrane domains (IIIS5) and extracellular loops (IIIS5-3P) govern this selectivity. Substituting valine (V) for methionine (M) at position 1030 in Cav1.3 reduces nilvadipine's IC₅₀ from 289 nM to 42 nM, approximating Cav1.2 sensitivity (101 nM) [2]. This residue-specific interaction underpins its neurovascular effects: Table 1: Nilvadipine Selectivity for Calcium Channel Subtypes

Calcium Channel SubtypeIC₅₀ (nM)Key Structural DeterminantsPhysiological Impact
Cav1.2 (Vascular/Cardiac)42 - 101Valine-1100, Valine-1030Vasodilation, BP reduction
Cav1.3 (Neuronal)289Methionine-1030, Serine-1100Neurotransmitter release modulation

Inhibition of Spleen Tyrosine Kinase (Syk) Signaling Pathways

Beyond calcium blockade, nilvadipine directly inhibits spleen tyrosine kinase (Syk), a master regulator of immunoreceptor signaling. Crucially, this action is enantiomer-independent. Both the antihypertensive (+)-enantiomer and the non-vasoactive (−)-enantiomer (ARC031) suppress Syk phosphorylation (p-Syk) with comparable efficacy [3] [4]. Syk inhibition disrupts multiple downstream pathways:

  • B-cell receptor (BCR) and Fc-receptor signaling, reducing pro-inflammatory cytokine production (TNF-α, IL-6)
  • Amyloid precursor protein (APP) processing via modulation of γ-secretase trafficking
  • GSK3β activation through enhanced inhibitory serine-9 phosphorylation [4]

In transgenic Alzheimer’s disease (AD) models, Syk inhibition by nilvadipine or specific Syk inhibitors (e.g., R788) reduces amyloid-β (Aβ) plaque burden and Tau hyperphosphorylation, confirming Syk as a pivotal therapeutic target [4].

Interaction with Amyloid-β Production and Clearance Mechanisms

Nilvadipine exerts dual control over Aβ pathology through production suppression and clearance enhancement:

  • Production Inhibition: Both enantiomers reduce Aβ₄₀ and Aβ₄₂ peptides in neuronal cultures and transgenic AD mice (e.g., Tg APPsw). This occurs independently of calcium channel blockade, likely via Syk-mediated modulation of γ-secretase activity or APP processing [4] [5].
  • Clearance Enhancement: Nilvadipine upregulates low-density lipoprotein receptor-related protein 1 (LRP1) at the blood-brain barrier (BBB), accelerating Aβ efflux from the brain to the periphery. In vivo studies show a >40% increase in Aβ clearance rates across the BBB in nilvadipine-treated mice [3] [5].

Table 2: Nilvadipine's Effects on Aβ Pathology

MechanismKey FindingsMolecular TargetsExperimental Evidence
Aβ Production↓ Aβ₄₀/Aβ₄₂ in neurons & transgenic miceSyk, γ-secretase complexCell cultures, Tg2576 mice [5]
BBB Clearance↑ LRP1 expression, ↑ Aβ efflux (40% enhancement)LRP1, P-glycoproteinIn vivo BBB transport assays [3] [5]

Regulation of Tau Phosphorylation via Glycogen Synthase Kinase-3β (GSK3β)

Tau hyperphosphorylation—a hallmark of AD and chronic traumatic encephalopathy (CTE)—is attenuated by nilvadipine via GSK3β inactivation. Syk inhibition activates protein kinase A (PKA), which phosphorylates GSK3β at serine-9, rendering it catalytically inactive [4]. In P301S Tau transgenic mice and repetitive mild traumatic brain injury (r-mTBI) models:

  • (−)-Nilvadipine reduces Tau phosphorylation at AD-relevant epitopes (e.g., AT8, PHF-1)
  • Racemic nilvadipine outperforms the (−)-enantiomer alone, suggesting synergistic effects between Syk inhibition and calcium modulation [3] [4]This pathway offers protection against tauopathy-driven neurodegeneration independent of Aβ pathology.

Anti-Inflammatory Effects on Microglial Activation and Neuroinflammation

Neuroinflammation is a core feature of AD, TBI, and other neurodegenerative disorders. Nilvadipine suppresses microglial activation through:

  • Syk-Dependent Pathways: Inhibiting p-Syk reduces NF-κB translocation and production of TNF-α, IL-1β, and nitric oxide in microglia exposed to Aβ or lipopolysaccharide (LPS) [3] [4].
  • Calcium-Mediated Modulation: Reducing calcium influx dampens NLRP3 inflammasome assembly and IL-1β maturation [10].

In r-mTBI mouse models, racemic nilvadipine significantly attenuated microgliosis and astrogliosis, correlating with improved spatial memory in Morris Water Maze tests. Notably, the (−)-enantiomer reduced microgliosis but had weaker effects on astrogliosis, implying distinct mechanisms for different glial populations [3].

Table 3: Neuroprotective Mechanisms of Nilvadipine Enantiomers

Mechanism(+)-Nilvadipine(−)-Nilvadipine (ARC031)
L-type VGCC BlockadePotent inhibitionNegligible activity
Syk InhibitionSignificant inhibitionSignificant inhibition
Aβ ReductionYesYes
Tau PhosphorylationModerate reductionModerate reduction
Microglial SuppressionStrongModerate
Astrocyte SuppressionStrongWeak

Properties

CAS Number

75530-68-6

Product Name

Nilvadipine

IUPAC Name

3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3

InChI Key

FAIIFDPAEUKBEP-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

5-isopropyl-3-methyl-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinecarboxylate
Escor
FR 34235
FR-34235
nilvadipine
Nivadil

Canonical SMILES

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.